SX 011
Overview
Description
SX 011 is a chemical compound known for its role as a selective inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs). It also inhibits c-Jun N-terminal kinase 2 (JNK-2) but shows no significant activity against p38γ, p38δ, extracellular signal-regulated kinase 2 (ERK-2), and JNK-1 . The molecular formula of this compound is C26H27ClFN3O3, and it has a molecular weight of 483.96 g/mol .
Preparation Methods
The synthesis of SX 011 involves multiple steps, including the preparation of intermediates and the final coupling reactions. . Industrial production methods for this compound are not publicly disclosed, but they generally involve large-scale synthesis techniques optimized for yield and purity.
Chemical Reactions Analysis
SX 011 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly reported for this compound.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: The compound is typically dissolved in dimethyl sulfoxide (DMSO) or ethanol for reactions
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SX 011 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p38α and p38β MAPKs.
Biology: Employed in cellular assays to investigate the role of MAPKs in various biological processes.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases due to its inhibition of p38 MAPKs
Industry: Utilized in the development of new drugs targeting MAPKs.
Mechanism of Action
SX 011 exerts its effects by selectively inhibiting p38α and p38β MAPKs, which are involved in the regulation of inflammatory responses. The inhibition of these kinases leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) . This compound also inhibits JNK-2, further modulating inflammatory pathways.
Comparison with Similar Compounds
SX 011 is unique due to its high selectivity for p38α and p38β MAPKs and its oral bioavailability . Similar compounds include:
SB 203580: Another p38 MAPK inhibitor but with different selectivity and potency.
VX-702: A potent inhibitor of p38 MAPKs with distinct pharmacokinetic properties.
BIRB 796: Known for its strong inhibition of p38 MAPKs but with a different chemical structure.
This compound stands out due to its specific inhibition profile and potential therapeutic applications in inflammatory diseases.
Biological Activity
SX 011 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data tables to illustrate its effects.
Research indicates that this compound may exert its effects through several mechanisms, including:
- Inhibition of Cell Proliferation : this compound has shown promise in inhibiting the growth of various cancer cell lines, potentially through the modulation of apoptosis pathways.
- Anti-inflammatory Properties : The compound may reduce inflammation by downregulating pro-inflammatory cytokines and mediators.
- Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Data Table: Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Cell Proliferation | Inhibition in cancer cell lines | |
Anti-inflammatory | Reduced TNF-α and IL-6 levels | |
Neuroprotection | Protection against oxidative stress |
Case Study 1: Cancer Cell Lines
In a study examining the effects of this compound on various cancer cell lines, researchers treated cells with different concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Concentration Range : 10 µM to 100 µM.
- Results : Significant reduction in cell viability at concentrations above 50 µM.
Case Study 2: Neuroprotection in Animal Models
A separate study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings highlighted:
- Model Used : Transgenic mice expressing mutant tau protein.
- Treatment Duration : 4 weeks with daily administration.
- Results : Decreased markers of oxidative stress and improved cognitive function as assessed by behavioral tests.
Research Findings
Recent publications have expanded on the biological activities associated with this compound. Key findings include:
- Antitumor Activity : A comprehensive review indicated that compounds similar to this compound often exhibit antitumor properties through various pathways, including apoptosis induction and cell cycle arrest .
- Inflammatory Response Modulation : Studies have shown that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
- Oxidative Stress Reduction : Evidence suggests that this compound may enhance antioxidant defenses in cells, thereby reducing oxidative damage .
Properties
IUPAC Name |
2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTYHDCSDBBMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433029 | |
Record name | SX 011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309913-42-6 | |
Record name | SX 011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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